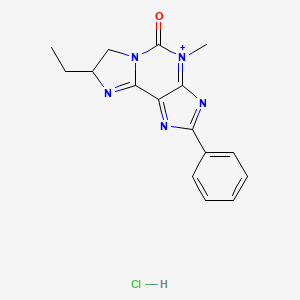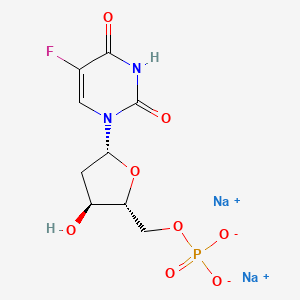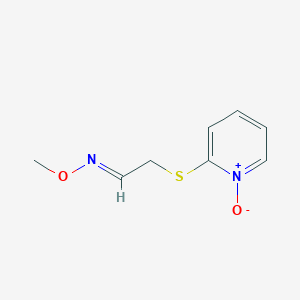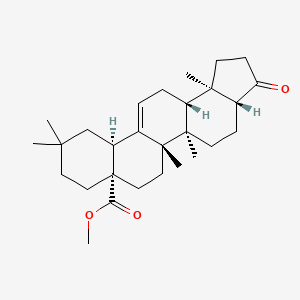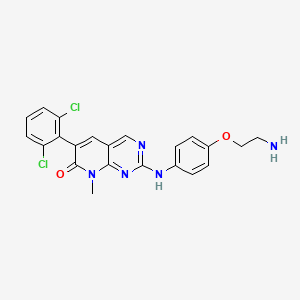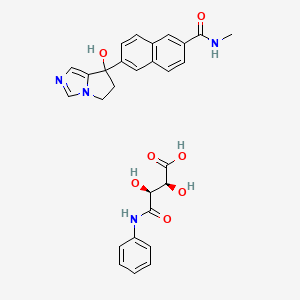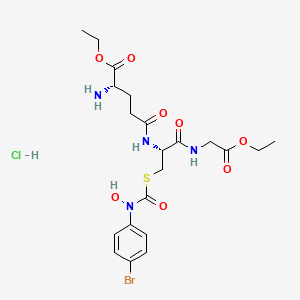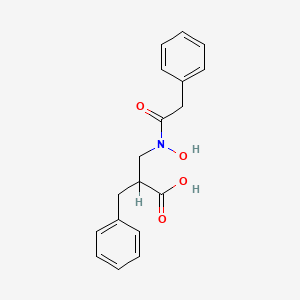![molecular formula C37H34N2O8 B1139543 2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene CAS No. 106253-69-4](/img/structure/B1139543.png)
2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene is a complex chemical compound known for its unique properties and applications. It is synthesized by reacting triphenylolmethane triglycidyl ether with 2,6-tolylene diisocyanate. This compound is widely used in various industrial and scientific applications due to its excellent chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triphenylolmethane triglycidyl ether 2,6-tolylene diisocyanate adduct typically involves the following steps:
Preparation of Triphenylolmethane Triglycidyl Ether: This is achieved by reacting triphenylolmethane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the triglycidyl ether.
Reaction with 2,6-Tolylene Diisocyanate: The triphenylolmethane triglycidyl ether is then reacted with 2,6-tolylene diisocyanate under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. .
Industrial Production Methods
In industrial settings, the production of triphenylolmethane triglycidyl ether 2,6-tolylene diisocyanate adduct is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved product consistency. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with nucleophiles such as amines and alcohols.
Polymerization: It can undergo polymerization reactions to form high molecular weight polymers.
Cross-linking: The compound can act as a cross-linking agent in the formation of polymer networks
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Catalysts: Lewis acids and bases are often used to catalyze the reactions.
Solvents: Organic solvents such as dichloromethane and toluene are typically used to dissolve the reactants and facilitate the reactions
Major Products
The major products formed from these reactions include:
Polyurethane Foams: Formed by the reaction with polyols.
Epoxy Resins: Formed by the reaction with amines.
Cross-linked Polymers: Formed by the reaction with multifunctional nucleophiles
Aplicaciones Científicas De Investigación
2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of advanced polymeric materials.
Biology: Employed in the preparation of biocompatible hydrogels for tissue engineering.
Medicine: Utilized in the development of drug delivery systems and medical adhesives.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants .
Mecanismo De Acción
The mechanism of action of triphenylolmethane triglycidyl ether 2,6-tolylene diisocyanate adduct involves the formation of covalent bonds with nucleophilic groups in the target molecules. The compound’s triglycidyl ether groups react with amines, alcohols, and thiols to form stable covalent linkages. This cross-linking ability is crucial for its applications in polymer chemistry and material science .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A Diglycidyl Ether: Similar in structure but lacks the isocyanate functionality.
Triphenylolmethane Diglycidyl Ether: Similar but with fewer glycidyl ether groups.
2,4-Tolylene Diisocyanate: Contains isocyanate groups but lacks the glycidyl ether functionality
Uniqueness
2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene is unique due to its combination of glycidyl ether and isocyanate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it highly versatile for various applications in polymer chemistry, material science, and biomedical engineering .
Propiedades
IUPAC Name |
2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O6.C9H6N2O2/c1-7-22(29-13-25-16-32-25)8-2-19(1)28(20-3-9-23(10-4-20)30-14-26-17-33-26)21-5-11-24(12-6-21)31-15-27-18-34-27;1-7-8(10-5-12)3-2-4-9(7)11-6-13/h1-12,25-28H,13-18H2;2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFSKNTXTHOIEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.C1C(O1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106253-69-4 |
Source


|
| Record name | Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-, polymer with 1,3-diisocyanatomethylbenzene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-, polymer with 1,3-diisocyanatomethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride](/img/structure/B1139461.png)
